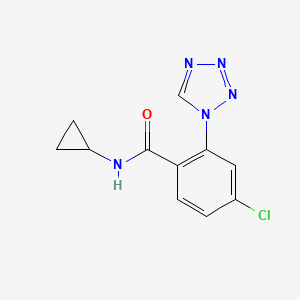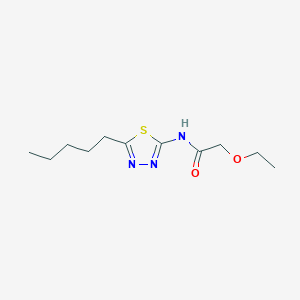
4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclopropyl group, and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chloro and cyclopropyl groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclopropylbenzamide
- 2-(1H-tetrazol-1-yl)benzamide
- N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring makes it a versatile scaffold in medicinal chemistry, while the chloro and cyclopropyl groups enhance its reactivity and binding properties .
Properties
Molecular Formula |
C11H10ClN5O |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H10ClN5O/c12-7-1-4-9(11(18)14-8-2-3-8)10(5-7)17-6-13-15-16-17/h1,4-6,8H,2-3H2,(H,14,18) |
InChI Key |
JPCWAQIQYPKLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-(propanoylamino)benzamide](/img/structure/B11167947.png)
![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11167952.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11167961.png)
![3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11167963.png)
![4-ethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11167964.png)
![6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one](/img/structure/B11167973.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167981.png)
![5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one](/img/structure/B11167990.png)
![2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B11167993.png)
![1-cyclohexyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167994.png)
![1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide](/img/structure/B11168003.png)
![[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11168005.png)
![5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168011.png)
